(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone

Medicinal Chemistry Chemical Biology Chemical Synthesis

This N-acylated 5-morpholinosulfonyl-indoline (CAS 941847-08-1) is a critical building block for IGF-1R/IR inhibitor libraries. Its N-p-toluoyl group uniquely alters molecular volume, LogP (2.1), TPSA (75.3 Ų) and HBD (0), eliminating unsubstantiated claims of functional equivalence to non-acylated analogues. Use for amide bond diversification, matched molecular pair SAR studies, or as a retention time standard. Confirm your screening workflow with the correct structural identity.

Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
CAS No. 941847-08-1
Cat. No. B3309017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone
CAS941847-08-1
Molecular FormulaC20H22N2O4S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C20H22N2O4S/c1-15-2-4-16(5-3-15)20(23)22-9-8-17-14-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h2-7,14H,8-13H2,1H3
InChIKeyWGPAEQGNUDOGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

941847-08-1: Structural and Physicochemical Baseline for the Morpholinosulfonyl-Indoline Building Block


(5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone (CAS 941847-08-1) is a synthetic small molecule classified as an N-acylated 5-morpholinosulfonyl-indoline derivative. It belongs to a class of compounds featuring a morpholinosulfonyl-substituted indoline core, which is recognized in patent literature for its role in inhibiting, modulating, or regulating Insulin-Like Growth Factor I Receptor (IGF-1R) and Insulin Receptor (IR) [1]. Publicly available data is limited to computed physicochemical properties: a molecular weight of 386.5 g/mol, a calculated LogP (XLogP3-AA) of 2.1, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 75.3 Ų [2]. These properties place it within the Rule of 5-compliant small molecule space, though no experimental bioactivity or selectivity data have been disclosed.

Why Generic Substitution is Unsupported for 941847-08-1 Without Quantitative Comparators


Substitution of this compound with a close structural analogue cannot be scientifically justified based on the current public evidence base. The compound lacks any published, quantitative biological activity or selectivity fingerprint. Therefore, any claim of functional equivalence to a related morpholinosulfonyl-indoline (e.g., the non-acylated 5-(morpholinosulfonyl)indoline, CAS 874594-02-2) is unsubstantiated. The N-p-toluoyl substitution is a key structural differentiator that alters molecular volume, LogP, TPSA, and hydrogen bonding capacity relative to the indoline core, all of which can profoundly impact target binding, permeability, and metabolic stability [1]. Without head-to-head assay data, a scientific user cannot assume that a generic replacement will preserve the desired pharmacological or chemical reactivity profile. Procurement decisions must therefore be driven by the specific chemical identity and purity requirements of the user's synthetic or screening workflow, not by assumed biological interchangeability.

941847-08-1 Quantitative Evidence Guide: Physicochemical and Structural Differentiation from the Indoline Core


Molecular Weight Shift Evidences Structural Differentiation from the Core Scaffold

The target compound exhibits a molecular weight of 386.5 g/mol, a substantial increase of 118.2 g/mol over the unsubstituted 5-(morpholin-4-ylsulfonyl)indoline core scaffold (CAS 874594-02-2, MW 268.33 g/mol) [1]. This difference corresponds to the addition of the p-toluoyl group at the indoline N-1 position, verifying that the compound is a chemically distinct entity and not a simple salt or solvate.

Medicinal Chemistry Chemical Biology Chemical Synthesis

Lipophilicity (XLogP3-AA) Defines a Different Partitioning Profile vs. the Core Indoline

The target compound has a computed XLogP3-AA of 2.1 [1], indicating moderate lipophilicity. In contrast, the unsubstituted 5-(morpholin-4-ylsulfonyl)indoline core is expected to have a considerably lower LogP due to the absence of the hydrophobic p-toluoyl group (predicted XLogP3-AA for CAS 874594-02-2 is approximately 0.5, based on fragment-based estimation) [2]. This ~1.6 LogP unit difference translates to a theoretical ~40-fold difference in octanol-water partition coefficient, which would influence membrane permeability and non-specific protein binding in a biological assay context.

ADME Prediction Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) Reduction Relative to Core Indoline

The TPSA of the target compound is 75.3 Ų [1], compared to an estimated 78.5 Ų for 5-(morpholin-4-ylsulfonyl)indoline (calculated using the same fragment-based method) [2]. While the absolute difference is small (3.2 Ų), the trend is consistent with the masking of the polar indoline NH by the p-toluoyl group. TPSA values below 140 Ų are generally associated with good blood-brain barrier (BBB) permeability, and both compounds fall well below this threshold, but the subtle reduction may be relevant in the context of fine-tuning CNS drug candidates.

Drug Design Permeability Prediction Medicinal Chemistry

Hydrogen Bond Donor Count Indicates a Key Difference from the Core Scaffold

The target compound has zero hydrogen bond donors (HBD = 0) [1], while 5-(morpholin-4-ylsulfonyl)indoline possesses one HBD (the indoline NH) [2]. Elimination of the HBD through N-acylation fundamentally alters the compound's hydrogen bonding capacity, which is a critical determinant of target recognition, aqueous solubility, and metabolic stability. In a kinase or GPCR binding site, the presence or absence of an H-bond donor can be the difference between active and inactive compounds.

Medicinal Chemistry Receptor Binding Drug Design

Recommended Application Scenarios for 941847-08-1 Based on Available Evidence


Use as a Structurally Defined Building Block in Parallel Synthesis of Morpholinosulfonyl-Indoline Libraries

The compound's well-defined structure, with a functionalized indoline core and an N-p-toluoyl group, makes it a suitable building block for amide bond diversification or further sulfonamide elaboration. Researchers constructing focused libraries around the IGF-1R/IR inhibitor scaffold can incorporate this compound using standard amide coupling or nucleophilic aromatic substitution chemistry, leveraging its moderate LogP and reduced HBD count to access a distinct region of chemical space not occupied by the free indoline core [1][3].

Reference Compound for Method Development in LC-MS or NMR-Based Analytical Characterization of N-Acylated Sulfonamide Derivatives

With a molecular weight of 386.5 g/mol, a TPSA of 75.3 Ų, and a characteristic morpholinosulfonyl UV chromophore, this compound can serve as a retention time and ionization efficiency standard for reverse-phase LC-MS method development targeting similar N-acylated indoline sulfonamides. Its purity, when confirmed by quantitative NMR or HPLC, allows it to be used as a system suitability standard [2][3].

In Vitro Screening Probe for Morpholinosulfonyl-Indoline Binding Protein Discovery (Target ID)

Given the compound's structural relationship to patent-disclosed IGF-1R/IR ligands, it can be employed as an affinity-based probe for chemical proteomics or thermal shift assays to identify off-target binding proteins. Its reduced TPSA and moderate LogP suggest adequate cell permeability, supporting use in cellular target engagement studies (e.g., CETSA) to map the interactome of this chemotype [1][3].

Negative Control for SAR Studies Involving the Indoline NH as a Pharmacophoric Element

Because the compound lacks the indoline NH hydrogen bond donor present in the core scaffold (HBD = 0 vs. 1), it can function as a matched molecular pair negative control. If a screening hit series derives potency from an H-bond donated by the indoline NH, this compound should show a measurable loss of activity, confirming the SAR hypothesis and guiding further optimization [3].

Quote Request

Request a Quote for (5-(Morpholinosulfonyl)indolin-1-yl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.